molecular formula C11H9FN2O2 B6589216 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 936084-54-7

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6589216
CAS RN: 936084-54-7
M. Wt: 220.2
InChI Key:
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Description

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as 4-Fluoro-MP, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyrazole, which is a five-member ring structure containing two nitrogen atoms. 4-Fluoro-MP is a versatile compound that can be used as a substrate, inhibitor, and activator of enzymes, and has been studied extensively in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research. It has been used as a substrate, inhibitor, and activator of enzymes, and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used to study the structure and function of enzymes, such as cytochrome P450 enzymes, and has been used to investigate the role of these enzymes in various metabolic pathways. It has also been used to study the regulation of gene expression and protein synthesis, as well as to investigate the role of proteins in cellular processes. In addition, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used to study the structure and function of receptors, and has been used to investigate the role of these receptors in signal transduction pathways.

Mechanism of Action

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid acts as an inhibitor, activator, or substrate for various enzymes, depending on the concentration and the specific enzyme in question. As an inhibitor, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid binds to the active site of the enzyme and prevents it from catalyzing the reaction. As an activator, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid binds to the active site of the enzyme and increases its catalytic activity. As a substrate, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid binds to the active site of the enzyme and is converted into a product.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been studied extensively for its biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. In addition, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of other enzymes, such as protein kinases, which are involved in signal transduction pathways. It has also been found to activate the activity of certain enzymes, such as protein phosphatases, which are involved in the regulation of gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is its versatility, which allows it to be used as a substrate, inhibitor, and activator of enzymes. It is also relatively easy to synthesize and is available at a relatively low cost. However, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has some limitations, such as its low solubility in water and its potential to form toxic byproducts. In addition, the concentration of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid needed for a particular experiment must be carefully determined, as too much or too little can lead to unexpected results.

Future Directions

The future directions of research on 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid include further investigation of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research is needed to determine the optimal concentrations of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid for specific experiments, as well as to identify potential toxic byproducts. Finally, further research is needed to investigate the potential of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a therapeutic agent and to identify potential drug interactions.

Synthesis Methods

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized via various methods, including the Biginelli reaction, Buchwald-Hartwig cross-coupling reaction, and the condensation of an aldehyde with a hydrazine derivative. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, an α-keto acid, and an urea or thiourea. The Buchwald-Hartwig cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide with an organic molecule. The condensation of an aldehyde with a hydrazine derivative involves the reaction of an aldehyde with a hydrazine derivative in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 4-fluorophenyl-3-oxobutanoic acid hydrazide, which is then cyclized with methyl acetoacetate to form 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "4-fluorophenylhydrazine", "ethyl acetoacetate", "methyl acetoacetate" ], "Reaction": [ "Step 1: 4-fluorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluorophenyl-3-oxobutanoic acid hydrazide.", "Step 2: The resulting hydrazide is then cyclized with methyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.", "Step 3: The product is then purified through recrystallization or column chromatography." ] }

CAS RN

936084-54-7

Product Name

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C11H9FN2O2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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